4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline
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Overview
Description
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline is a complex organic compound characterized by its unique structure, which includes tetrazole rings and a vinyl group
Preparation Methods
The synthesis of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline typically involves multi-step organic reactions. One common synthetic route includes the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . This process results in the formation of a geminal diseleno-substituted alkene, which can then be further modified to introduce the tetrazole rings and the diethylaniline moiety.
Chemical Reactions Analysis
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as benzoyl peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The tetrazole rings and vinyl group can participate in substitution reactions with various nucleophiles or electrophiles, leading to a wide range of substituted products.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The tetrazole rings in the compound are known for their bioisosteric properties, making it useful in the design of biologically active molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline involves its interaction with molecular targets through its tetrazole rings and vinyl group. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, thereby influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Similar compounds include:
2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate: This compound shares a similar vinyl structure but differs in the presence of phenylselanyl groups instead of tetrazole rings.
1,2-Diphenyl-2-(p-tolyl)vinyl phenyl-1H-pyrrole-2,5-dione: Another compound with a vinyl group, but with different substituents and functional groups.
The uniqueness of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline lies in its combination of tetrazole rings and a vinyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2,2-bis[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-N,N-diethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N9/c1-5-35(6-2)23-17-11-22(12-18-23)19-26(27-29-31-33-36(27)24-13-7-20(3)8-14-24)28-30-32-34-37(28)25-15-9-21(4)10-16-25/h7-19H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRINYYMELJKLED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=C(C=C3)C)C4=NN=NN4C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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